molecular formula C13H12FNO2S B11857095 Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11857095
M. Wt: 265.31 g/mol
InChI Key: GTNRLLOTGIBHSN-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.

    Introduction of the fluoro and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and methylating agents.

    Formation of the thioxo group:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, methanol, dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline-3-carboxylic acid: A simpler quinoline derivative used in various chemical syntheses.

    8-Hydroxyquinoline: Known for its metal-chelating properties and used in various industrial applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H10FNO3S
  • Molecular Weight : 269.27 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of appropriate thioamide derivatives with ethyl acetoacetate, followed by cyclization and subsequent fluorination to introduce the fluorine atom at the 5-position of the quinoline ring .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests indicated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Pseudomonas aeruginosa64 µg/mLLow

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising results in anticancer studies. Research indicates that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and arresting the cell cycle at specific phases.

Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on T24 bladder cancer cells. The compound was found to induce significant apoptosis at concentrations above 20 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
T2415Apoptosis induction
PC325Cell cycle arrest at S phase

Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in cancer progression and bacterial resistance mechanisms.

Figure 1: Docking Interaction with Target Enzyme
Docking Interaction

Properties

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

ethyl 5-fluoro-8-methyl-4-sulfanylidene-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H12FNO2S/c1-3-17-13(16)8-6-15-11-7(2)4-5-9(14)10(11)12(8)18/h4-6H,3H2,1-2H3,(H,15,18)

InChI Key

GTNRLLOTGIBHSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=S)F)C

Origin of Product

United States

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